3-Isopropylpyrazole-4-carboxylic acid
Overview
Description
Synthesis Analysis
The synthesis of pyrazole derivatives, including compounds similar to 3-isopropylpyrazole-4-carboxylic acid, typically involves the reaction of hydrazines with 1,3-dicarbonyl compounds through cyclization reactions. For instance, research by Yıldırım et al. (2005) explored the functionalization reactions of 4-benzoyl-1,5-diphenyl-1H-pyrazole-3-carboxylic acid and acid chloride with 2,3-diaminopyridine, revealing insights into the synthetic routes and mechanisms that could be relevant for the synthesis of 3-isopropylpyrazole-4-carboxylic acid derivatives (Yıldırım, Kandemirli, & Demir, 2005).
Molecular Structure Analysis
The molecular structure of pyrazole derivatives, including 3-isopropylpyrazole-4-carboxylic acid, can be analyzed using spectroscopic methods such as NMR and IR spectroscopy. For example, Duan Yuan-fu (2011) conducted research on the synthesis of 1-methyl-pyrazole-3-carboxylic acid, where the structure of the target compound was confirmed by IR spectrum and liquid chromatography, highlighting the techniques used for structural analysis of similar compounds (Duan Yuan-fu, 2011).
Chemical Reactions and Properties
Pyrazole derivatives participate in various chemical reactions, including functionalization, substitution, and coordination with metals. Cheng et al. (2017) described the synthesis and structural diversity of d10 metal coordination polymers constructed from new semi-rigid bis(3-methyl-1H-pyrazole-4-carboxylic acid)alkane ligands, demonstrating the reactivity and coordination properties of pyrazole carboxylic acids (Cheng et al., 2017).
Scientific Research Applications
Synthesis of Novel Compounds : A study by Dalinger et al. (2020) developed methods for synthesizing novel ligands based on 1H-pyrazole-3(5)-carboxylic acids. These ligands are useful in medicinal chemistry and metal complex catalysis (Dalinger et al., 2020).
Reactions with Electrophiles : Tanaka et al. (1986) demonstrated that 5-Amino-3-trifluoromethylisoxazole- and -pyrazole-4-carboxylic acids react with electrophiles to yield various compounds, including diacylamino)isoxazole-4-carboxylates (Tanaka et al., 1986).
Intermediate for Synthesis of Ureas and Amides : The research by Vovk et al. (2001) found that 1,3-Diaryl-4-isocyanatopyrazoles, which can be derived from pyrazolecarboxylic acids, are useful intermediates in synthesizing ureas, semicarbazides, urethanes, and amides (Vovk et al., 2001).
Conversion into Carboxamides : A study by Yıldırım and Kandemirli (2006) showed that 1H-pyrazole-3-carboxylic acid can be converted into N-(hydroxyphenyl)-1H-pyrazole-3-carboxamides with good yields (Yıldırım & Kandemirli, 2006).
Iodination in Heterophase Medium : Lyalin and Petrosyan (2013) demonstrated an efficient synthesis of 4-iodo-substituted pyrazoles, achieving high yields for most pyrazole derivatives (Lyalin & Petrosyan, 2013).
Anti-Cancer Potential : Nagarapu et al. (2010) synthesized novel compounds that effectively suppressed SK-N-SH tumor cancer cell growth, indicating potential as anti-cancer agents (Nagarapu et al., 2010).
Optical Limiting Materials : Chandrakantha et al. (2013) found that N-substituted-5-phenyl-1H-pyrazole-4-ethyl carboxylates show potential as optical limiting materials, useful in applications like lasers (Chandrakantha et al., 2013).
Antifungal Activity : Vicentini et al. (2007) reported that synthetic pyrazole derivatives exhibit antifungal activity against various phytopathogenic fungi (Vicentini et al., 2007).
Safety And Hazards
The compound has several hazard statements: H302 - Harmful if swallowed, H315 - Causes skin irritation, H319 - Causes serious eye irritation, H335 - May cause respiratory irritation . The precautionary statements include P261 - Avoid breathing dust/fume/gas/mist/vapours/spray, P264 - Wash skin thoroughly after handling, P270 - Do not eat, drink or smoke when using this product, P301 + P312 - IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell, P302 + P352 - IF ON SKIN: Wash with plenty of soap and water, P305 + P351 + P338 - IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing .
properties
IUPAC Name |
5-propan-2-yl-1H-pyrazole-4-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O2/c1-4(2)6-5(7(10)11)3-8-9-6/h3-4H,1-2H3,(H,8,9)(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SWNONMWOFAXQHM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=C(C=NN1)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40363626 | |
Record name | 3-Isopropylpyrazole-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40363626 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Isopropylpyrazole-4-carboxylic acid | |
CAS RN |
870704-28-2 | |
Record name | 3-Isopropylpyrazole-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40363626 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-Isopropylpyrazole-4-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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